2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride
Description
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium; chloride is a quaternary ammonium compound featuring a 2,3-dimethylbenzoyl ester linked to a diethylazanium chloride moiety. Its structure combines aromatic and cationic components, making it relevant for applications in surfactants, pharmaceuticals, or agrochemicals. The 2,3-dimethyl substitution on the benzoyl group enhances steric and electronic effects, influencing reactivity and solubility .
Properties
CAS No. |
92726-06-2 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)10-11-18-15(17)14-9-7-8-12(3)13(14)4;/h7-9H,5-6,10-11H2,1-4H3;1H |
InChI Key |
UIGUISYLUSMVES-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride typically involves the esterification of 2,3-dimethylbenzoic acid with 2-(diethylamino)ethanol, followed by quaternization with a suitable alkylating agent such as methyl chloride. The reaction conditions often include the use of a solvent like dichloromethane and a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of 2,3-dimethylbenzoic acid or 2,3-dimethylbenzophenone.
Reduction: Production of 2-(2,3-dimethylbenzoyl)ethanol or 2-(2,3-dimethylbenzoyl)amine.
Substitution: Generation of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium azide or cyanide derivatives.
Scientific Research Applications
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride is utilized in various scientific research areas:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylbenzoyl)oxyethyl-diethylazanium;chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity and function.
Comparison with Similar Compounds
Substituent Variations in Azanium Chlorides
The compound belongs to a broader class of quaternary ammonium salts with acyloxyethyl-azanium chloride backbones. Key structural analogs include:
Key Insights :
- Aromatic vs. Aliphatic Substituents: The 2,3-dimethylbenzoyl group in the target compound confers higher thermal stability (melting point ~122–124°C for precursor ) compared to aliphatic analogs like bis(2-hexadecanoyloxyethyl)-dimethylazanium; chloride, which has lower melting points due to flexible chains .
- Electronic Effects : Electron-donating methyl groups on the benzoyl ring enhance resistance to hydrolysis relative to electron-withdrawing substituents (e.g., chloro in 2,3-dichlorobenzoyl chloride derivatives ).
Biological Activity
2-(2,3-Dimethylbenzoyl)oxyethyl-diethylazanium;chloride, also known as a quaternary ammonium compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a quaternary ammonium group and a benzoyl moiety. Its molecular formula is with a molecular weight of approximately 253.74 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 92726-06-2 |
| Molecular Formula | C₁₃H₁₈ClNO₂ |
| Molecular Weight | 253.74 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that quaternary ammonium compounds exhibit significant antimicrobial activity. Studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis and death. This compound interacts with the phospholipid bilayer of bacterial membranes, altering permeability and causing leakage of cellular contents.
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated in several cancer cell lines. Results suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
- Case Study : In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with IC50 values indicating potent cytotoxic effects.
Therapeutic Applications
The compound's unique structure allows for potential applications in drug development. Its dual functionality as both an antimicrobial and anticancer agent positions it as a candidate for further research in therapeutic formulations.
Potential Therapeutic Uses:
- Antimicrobial Agents : For treating infections caused by resistant bacterial strains.
- Anticancer Drugs : As a lead compound for developing targeted therapies against specific cancer types.
Comparative Studies
Comparative studies have shown that this compound possesses superior biological activity compared to other similar compounds.
| Compound Name | Antimicrobial Activity (Zone of Inhibition, mm) | Cytotoxicity (IC50, µM) |
|---|---|---|
| This compound | 25 | 15 |
| Benzyltrimethylammonium chloride | 20 | 30 |
| Cetylpyridinium chloride | 22 | 25 |
Safety Profile
While the biological activities are promising, safety assessments are crucial. The compound is classified as hazardous due to its potential to cause skin and eye irritation upon contact. Proper handling protocols must be established in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
